N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved by cyclization reactions involving hydrazides and carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy group can produce various oxidized species .
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine
- N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pentanamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the 3,4-dimethylphenyl and 2-nitrophenoxy groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C18H16N4O5 |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O5/c1-11-7-8-13(9-12(11)2)17-18(21-27-20-17)19-16(23)10-26-15-6-4-3-5-14(15)22(24)25/h3-9H,10H2,1-2H3,(H,19,21,23) |
InChI Key |
HNLBOJUSWNDEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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